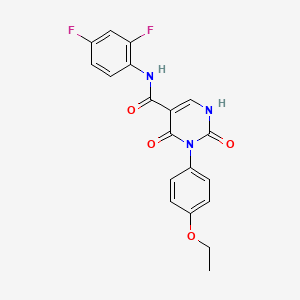
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H15F2N3O4 and its molecular weight is 387.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as DFT) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DFT, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a tetrahydropyrimidine core with difluoro and ethoxy substitutions that may influence its biological interactions.
DFT is believed to exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes associated with disease processes. For instance, the presence of a diketone moiety is crucial for binding to target enzymes involved in viral replication and cancer cell proliferation .
- Antioxidant Properties : The fluorinated phenyl groups may enhance the compound's ability to act as an antioxidant, reducing oxidative stress in cellular environments .
Biological Assays and Findings
Recent studies have explored the biological activity of DFT through various assays:
- Antiviral Activity : DFT has been tested against HIV-1 integrase and RNase H. In a comparative study of similar compounds, derivatives with difluoro substitutions exhibited significant inhibitory activity with IC50 values ranging from 26 to 59 nM . This suggests that DFT could potentially serve as a dual inhibitor against these viral targets.
- Cytotoxicity Assays : The cytotoxic effects of DFT were evaluated in several cancer cell lines. Preliminary findings indicate that DFT may induce apoptosis in certain cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications .
- Anti-inflammatory Activity : In models of inflammation, DFT demonstrated the ability to reduce pro-inflammatory cytokine levels. This effect was attributed to the modulation of signaling pathways associated with inflammatory responses .
Case Studies
Several case studies have reported on the efficacy and safety profile of DFT:
- Case Study 1 : A study involving mice treated with DFT showed significant reductions in tumor size compared to control groups. The compound was administered at varying doses over four weeks, and results indicated a dose-dependent response in tumor inhibition .
- Case Study 2 : In an autoimmune disease model (specifically rheumatoid arthritis), DFT was shown to alleviate symptoms by modulating immune responses. Mice receiving DFT exhibited reduced joint swelling and improved mobility compared to untreated controls .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Antiviral | HIV-1 Integrase | 26 - 59 | |
| Cytotoxicity | Cancer Cell Lines | Varies | |
| Anti-inflammatory | Cytokine Levels | Reduced |
Table 2: Case Study Results
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O4/c1-2-28-13-6-4-12(5-7-13)24-18(26)14(10-22-19(24)27)17(25)23-16-8-3-11(20)9-15(16)21/h3-10H,2H2,1H3,(H,22,27)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNGZMSUZDYDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














